molecular formula C23H27ClN2O4 B2657313 2-(4-chlorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921864-90-6

2-(4-chlorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Cat. No.: B2657313
CAS No.: 921864-90-6
M. Wt: 430.93
InChI Key: VXGMUPMHZVOEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C23H27ClN2O4 and its molecular weight is 430.93. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research on derivatives bearing heterocyclic ring systems similar to the core structure of the specified compound has shown potential antitumor activity. For instance, compounds synthesized from the 2-(4-aminophenyl)benzothiazole structure, acting as a pharmacophoric group, were evaluated for their antitumor activity against a variety of human tumor cell lines. Some derivatives demonstrated considerable anticancer activity against selected cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Squalene Synthase Inhibition

Another application involves the synthesis of benzoxazepine derivatives as inhibitors of squalene synthase, an enzyme crucial for cholesterol biosynthesis. Derivatives such as (4,1-benzoxazepine-3-ylidene)acetic acid have been found to exhibit potent inhibitory activity against both rat and human squalene synthase, suggesting potential use in cholesterol management (Miki et al., 2002).

Photovoltaic Efficiency and Ligand-Protein Interactions

Some benzothiazolinone acetamide analogs, with structural resemblance to the specified compound, have been studied for their photochemical and thermochemical properties. These studies aim at assessing the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and free energy of electron injection suitable for photovoltaic applications. Additionally, molecular docking studies on these compounds have been conducted to understand their binding interactions with proteins like Cyclooxygenase 1 (COX1), indicating potential therapeutic applications (Mary et al., 2020).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O4/c1-15(2)12-26-19-11-17(7-10-20(19)30-14-23(3,4)22(26)28)25-21(27)13-29-18-8-5-16(24)6-9-18/h5-11,15H,12-14H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGMUPMHZVOEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.